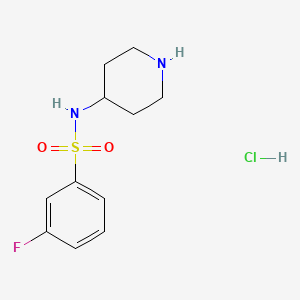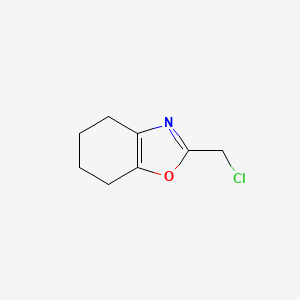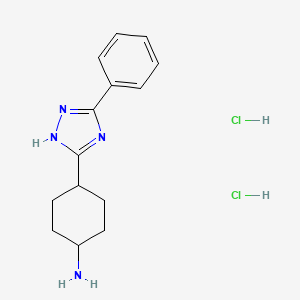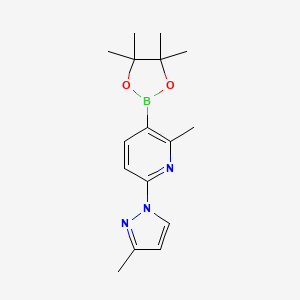
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-Pip-OH and is a derivative of piperidine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound serves as a crucial intermediate in the synthesis of vandetanib, an important pharmaceutical agent. A study by Zhuang Wei et al. (2010) described the optimized synthesis process of a related compound, highlighting its significance in medicinal chemistry (Zhuang Wei et al., 2010).
Asymmetric Synthesis
- Asymmetric syntheses of derivatives of this compound have been explored for developing novel pharmaceuticals. For instance, C. Xue et al. (2002) synthesized enantiomerically pure derivatives starting from L-aspartic acid beta-tert-butyl ester, underlining the compound’s role in creating specific molecular configurations (C. Xue et al., 2002).
Conformationally Constrained Analogs
- The compound has been used in the synthesis of conformationally constrained D-lysine analogs. Pablo Etayo et al. (2008) demonstrated its application in developing molecules with specific three-dimensional structures, crucial for biological interactions (Pablo Etayo et al., 2008).
Protective Group in Organic Synthesis
- It has been utilized as a protecting group in the synthesis of various amino acids, as demonstrated in a study by T. Nagasawa et al. (1973). This application is vital in peptide and protein synthesis (T. Nagasawa et al., 1973).
Application in Palladium-catalyzed Reactions
- The compound plays a role in palladium-catalyzed CH functionalization, a critical process in organic synthesis. J. Magano et al. (2014) explored its use in synthesizing oxindole, a compound with significant medicinal value (J. Magano et al., 2014).
Radiopharmaceutical Applications
- In the field of radiopharmaceuticals, its derivatives have been used in mixed ligand fac-tricarbonyl complexes, as outlined in a study by S. Mundwiler et al. (2004), demonstrating its potential in diagnostic imaging (S. Mundwiler et al., 2004).
Synthesis of Edeine Analogs
- The compound has been used in synthesizing orthogonally protected derivatives for edeine analogs, as per a study by Z. Czajgucki et al. (2003), indicating its importance in creating analogs of natural bioactive compounds (Z. Czajgucki et al., 2003).
Development of New Protecting Groups
- It has been instrumental in the development of new carboxamide protecting groups, as explored by K. Muranaka et al. (2011), highlighting its utility in protecting sensitive functional groups during chemical reactions (K. Muranaka et al., 2011).
properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,16(21)22)13-14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJXOUTOBWRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2893413.png)



![5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione](/img/structure/B2893423.png)

![4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2893426.png)



![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2893431.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2893432.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)